Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Medicinal Chemistry Building Block Selection Lipophilicity Optimization

Inconsistent reactivity from generic pyrazole intermediates can stall your discovery workflow. This single-regioisomer building block eliminates ambiguity by providing a precisely defined 4-chloro-3-methyl substitution pattern and a reactive α-methylamino handle. - Validated 98% purity ensures reliable coupling and minimizes purification headaches. - The ethyl ester and moderate logP (0.96) offer an optimal balance of reactivity and solubility for both medicinal and agrochemical routes. - Non-hazardous shipping classification and available SDS documentation streamline procurement for global R&D teams.

Molecular Formula C10H16ClN3O2
Molecular Weight 245.70 g/mol
Cat. No. B13637352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
Molecular FormulaC10H16ClN3O2
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CN1C=C(C(=N1)C)Cl)NC
InChIInChI=1S/C10H16ClN3O2/c1-4-16-10(15)9(12-3)6-14-5-8(11)7(2)13-14/h5,9,12H,4,6H2,1-3H3
InChIKeyMREBRONHTYIFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate – Procurement-Relevant Chemotype Profile


Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS 1339697-23-2) is a synthetic pyrazole derivative bearing a 4-chloro-3-methyl-substituted pyrazole ring linked to an ethyl ester propanoate backbone that carries a secondary methylamino group at the α-position . It belongs to the class of N-alkyl-α-amino acid ester pyrazole conjugates employed as heterocyclic building blocks in medicinal chemistry and agrochemical intermediate synthesis [1]. Its molecular formula is C₁₀H₁₆ClN₃O₂ (MW 245.71) with a predicted logP of 0.96, indicating moderate lipophilicity suitable for further derivatization .

Why Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate Cannot Be Replaced by Generic Pyrazole Propanoate Analogs


Generic substitution of pyrazole propanoate building blocks is scientifically unsound because the precise position and identity of substituents on the pyrazole ring (chloro at C4, methyl at C3), the nature of the ester (ethyl vs. methyl), and the α-substituent on the propanoate chain jointly govern physicochemical properties such as logP, boiling point, and hydrogen-bonding capacity . These parameters directly affect solubility, reactivity in downstream coupling reactions, and chromatographic behavior during purification [1]. Regioisomeric analogs (e.g., 5-methyl instead of 3-methyl) present identical molecular mass but divergent steric and electronic properties at the pyrazole N1 attachment point, altering the outcome of metal-catalyzed cross-coupling and N-alkylation steps.

Quantitative Differentiation of Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate from Closest Analogs


Molecular Weight and Lipophilicity Advantage over the Des-Methyl Analog

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (MW 245.71, logP 0.96) carries an additional methyl group at the pyrazole C3 position compared to its 4-chloro-only analog Ethyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoate (MW 231.68) . The extra methyl group increases molecular weight by 14.03 Da (6.1%) and raises logP by approximately 0.5 units (class-level inference based on Hansch π-constant for aromatic methyl substitution), enhancing membrane permeability potential while retaining synthetic tractability .

Medicinal Chemistry Building Block Selection Lipophilicity Optimization

Predicted Boiling Point and Density Differentiation vs. Methyl Ester Analog

The target compound (ethyl ester) exhibits a predicted boiling point of 361.3 ± 42.0 °C and density of 1.25 ± 0.1 g/cm³, while the corresponding methyl ester analog, Methyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, has a lower boiling point of 347.9 ± 42.0 °C and higher density of 1.28 ± 0.1 g/cm³ . The 13.4 °C higher boiling point of the ethyl ester reflects the increased van der Waals interactions conferred by the additional methylene unit, potentially favoring distillative purification or high-temperature reactions .

Synthetic Chemistry Purification Formulation

Regioisomeric Substitution Pattern Differentiation vs. 5-Methyl Analog

The target compound carries the methyl substituent at the pyrazole C3 position, whereas its regioisomer Ethyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate bears the methyl at C5 . Both compounds share the same molecular formula (C₁₀H₁₆ClN₃O₂) and molecular weight (245.71 Da), yet the position of the methyl group alters the electron density distribution on the pyrazole ring, which can influence the regioselectivity of subsequent electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions [1]. The 3-methyl substitution pattern positions the methyl group adjacent to the N2 nitrogen, potentially increasing steric hindrance at the N1-alkylation site compared to the 5-methyl isomer, where the methyl is remote from the reactive center.

Reactivity Regioselectivity Metal-Catalyzed Coupling

Procurement-Optimized Application Scenarios for Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate


Medicinal Chemistry Building Block for Kinase Inhibitor Lead Optimization

The target compound's moderate logP (0.96) and balanced hydrogen-bonding profile (3 H-bond acceptors, 1 donor) make it a suitable intermediate for constructing pyrazole-containing kinase inhibitor scaffolds, where the 4-chloro substituent serves as a handle for further functionalization via Buchwald–Hartwig amination or Suzuki coupling . The 3-methyl group provides steric bulk that can influence binding pocket complementarity. Patent literature describes pyrazole-propanoate derivatives as privileged structures in kinase inhibitor programs [1].

Agrochemical Intermediate Requiring Specific Lipophilicity for Foliar Uptake

In agrochemical research, the ethyl ester moiety and predicted logP of 0.96 position this compound as a precursor for active ingredients requiring balanced hydrophilic-lipophilic properties for cuticular penetration . The higher boiling point relative to the methyl ester analog facilitates solvent removal during formulation without product loss, as supported by the ΔBP of +13.4 °C documented in Section 3 .

Synthetic Methodology Development Involving Regioselective Pyrazole Functionalization

The defined 3-methyl substitution pattern offers a distinct steric environment around the pyrazole N1 atom, making this compound a valuable substrate for investigating regioselective N-functionalization or C–H activation methodologies where the outcome depends on pyrazole ring electronics . Comparative studies with the 5-methyl isomer can probe the steric influence of the methyl position on reaction yields and selectivity.

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